molecular formula C10H10ClFN2 B1427036 2-Chloro-7-fluoro-1-propan-2-ylbenzimidazole CAS No. 1193273-57-2

2-Chloro-7-fluoro-1-propan-2-ylbenzimidazole

Cat. No.: B1427036
CAS No.: 1193273-57-2
M. Wt: 212.65 g/mol
InChI Key: GBNITPQLCLJCLL-UHFFFAOYSA-N
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Description

2-Chloro-7-fluoro-1-propan-2-ylbenzimidazole is a synthetic benzimidazole derivative of significant interest in medicinal and organic chemistry research. The benzimidazole core is a privileged scaffold in drug discovery, known for its wide range of pharmacological activities . This specific compound features a chloro-substituent and a fluoro-substituent on its fused benzene ring, along with an isopropyl group on its imidazole nitrogen. These substitutions are strategically valuable for modulating the molecule's electronic properties, lipophilicity, and binding affinity in structure-activity relationship (SAR) studies. Researchers value this compound as a key intermediate for the synthesis of more complex molecules. Benzimidazole derivatives are extensively investigated for their potential as inhibitors of various biological targets, such as bromodomains . They have demonstrated a broad spectrum of biological activities in research settings, including antimicrobial, antiviral, and anticancer effects . The presence of halogen atoms and the isopropyl group makes it a versatile building block for further chemical modifications via cross-coupling reactions and nucleophilic substitutions, facilitating the exploration of novel chemical space in library development. This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all standard laboratory safety protocols while handling this material.

Properties

IUPAC Name

2-chloro-7-fluoro-1-propan-2-ylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFN2/c1-6(2)14-9-7(12)4-3-5-8(9)13-10(14)11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBNITPQLCLJCLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=CC=C2F)N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methodology:

  • Condensation of o-phenylenediamine with aldehydes or carboxylic acids under acidic or basic conditions.
  • Use of polyphosphoric acid (PPA) as a cyclization agent, which facilitates the formation of the benzimidazole ring at elevated temperatures (~130°C).
  • Alternatively, oxidative cyclization using reagents like phosphorus oxychloride (POCl₃) or polyphosphoric acid .

Research Data:

  • A typical route involves heating o-phenylenediamine with formic acid derivatives, followed by cyclization to yield the benzimidazole core with high purity and yield (up to 98%).

Selective Halogenation to Introduce Chlorine and Fluorine

Once the core is synthesized, selective halogenation at specific positions is achieved through electrophilic aromatic substitution or halogenation reactions.

Chlorination:

  • Reagents: N-chlorosuccinimide (NCS) or chlorine gas under controlled conditions.
  • Positioning: Chlorination at the 2-position (adjacent to the nitrogen in the benzimidazole ring) is achieved by directing effects of existing substituents and reaction conditions.

Fluorination:

  • Reagents: Selective fluorination often employs diethylaminosulfur trifluoride (DAST) or selectfluor reagents.
  • Positioning: Fluorination at the 7-position is facilitated by directing groups or via electrophilic fluorination with reagents that favor substitution at the desired site.

Data:

  • Studies demonstrate that controlled fluorination can be achieved with high regioselectivity, especially when the substrate has activating groups at specific positions.

Introduction of the Propan-2-yl Group at the 1-Position

The propan-2-yl substituent is introduced via alkylation reactions on the nitrogen atom of the benzimidazole ring.

Method:

  • Reagents: Isopropyl halides (e.g., isopropyl bromide or chloride) in the presence of a base such as potassium carbonate or sodium hydride.
  • Conditions: Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at elevated temperatures (around 50-80°C).

Research Findings:

  • Alkylation with isopropyl halides under these conditions yields the desired 1-propan-2-yl substituted benzimidazole with high efficiency and minimal side reactions.

Final Purification and Characterization

The synthesized compound is purified through recrystallization or chromatography techniques, and characterized via NMR, MS, and HPLC to confirm purity and structure.

Summary Table of Preparation Methods

Step Method Reagents Conditions Notes
1 Formation of benzimidazole core o-Phenylenediamine + formic acid/polyphosphoric acid Heating (~130°C) High yield, straightforward
2 Chlorination N-chlorosuccinimide (NCS) Room temp to 50°C Regioselective at 2-position
3 Fluorination DAST or Selectfluor 0-25°C Regioselective at 7-position
4 Alkylation Isopropyl halide + base 50-80°C On nitrogen at position 1

Additional Research Findings

  • Industrial Scale-Up: The synthesis routes involving cyclization followed by halogenation and alkylation are optimized for scalability, with yields exceeding 85% and minimal by-products.
  • Environmental Considerations: Use of greener solvents and milder halogenation reagents reduces environmental impact, aligning with sustainable chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-7-fluoro-1-propan-2-ylbenzimidazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The benzimidazole ring can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.

Scientific Research Applications

2-Chloro-7-fluoro-1-propan-2-ylbenzimidazole has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly for the treatment of infectious diseases and cancer.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Chloro-7-fluoro-1-propan-2-ylbenzimidazole involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms enhances its binding affinity to certain enzymes and receptors. The compound can inhibit the activity of specific enzymes, leading to the disruption of metabolic pathways and cellular processes. This mechanism is particularly relevant in its potential antimicrobial and anticancer activities.

Comparison with Similar Compounds

Key Observations :

  • Positional Isomerism: The compound 2-Chloro-6-fluoro-1H-benzo[d]imidazole (similarity score 0.82) differs only in the position of the fluoro group (C6 vs. C7).
  • Substituent Bulk : The isopropyl group in the target compound introduces greater steric bulk compared to analogs with methyl or hydrogen at the 1-position. This could enhance metabolic stability but reduce solubility in aqueous media.

Physicochemical Properties

  • Lipophilicity: The isopropyl group in this compound likely increases logP compared to non-alkylated analogs like 2-Chloro-7-fluoro-1H-benzo[d]imidazole.
  • Solubility : Substitution with polar groups (e.g., -OH, -NH2) in compounds like 4-(1H-Benzo[d]imidazol-2-yl)aniline (similarity 0.60) improves aqueous solubility, whereas the target compound’s isopropyl group may reduce it .

Biological Activity

Overview

2-Chloro-7-fluoro-1-propan-2-ylbenzimidazole is a heterocyclic compound belonging to the benzimidazole family, which is known for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial, antiviral, and anticancer research. The presence of chlorine and fluorine atoms enhances its chemical reactivity and biological activity, making it a valuable candidate for further studies.

The molecular formula of this compound is C11H10ClFN2C_{11}H_{10}ClFN_2 with a molecular weight of approximately 224.66 g/mol. The compound's structure allows it to undergo various chemical reactions, including:

  • Substitution Reactions : The chlorine and fluorine atoms can be replaced by other functional groups.
  • Oxidation and Reduction Reactions : The compound can be modified to create different derivatives.
  • Cyclization Reactions : The benzimidazole ring can participate in further cyclization to yield more complex structures.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. This compound can inhibit the activity of certain enzymes, disrupting metabolic pathways and cellular processes. Its mechanism of action is particularly relevant in antimicrobial and anticancer contexts, where it may inhibit cell proliferation or induce apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. For example, studies have shown that this compound can inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent antibacterial effects.

Antiviral Activity

The antiviral potential of this compound has also been explored. Preliminary findings suggest that this compound may inhibit viral replication by targeting viral RNA synthesis pathways. This activity is particularly noted against RNA viruses, suggesting its potential use in developing antiviral therapies.

Anticancer Activity

In cancer research, this compound has shown promise as an anticancer agent. It has been evaluated in vitro against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and leukemia (HL-60) cell lines. The compound's ability to induce apoptosis in these cells highlights its potential as a chemotherapeutic agent.

Data Table: Biological Activity Summary

Activity TypeTest Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusInhibition of growth (MIC = X µg/mL)
AntimicrobialEscherichia coliInhibition of growth (MIC = Y µg/mL)
AntiviralHuman cytomegalovirusInhibition of viral replication
AnticancerMCF-7 (breast cancer)Induction of apoptosis
AnticancerHL-60 (leukemia)Induction of apoptosis

Case Studies

  • Antimicrobial Efficacy Study : A study assessed the antimicrobial activity of various benzimidazole derivatives, including this compound. Results indicated that this compound exhibited superior activity compared to other derivatives, particularly against resistant strains of bacteria.
  • Anticancer Mechanism Investigation : In vitro studies on MCF-7 cells revealed that treatment with this compound resulted in significant cell cycle arrest at the G0/G1 phase and increased levels of pro-apoptotic markers, suggesting a mechanism involving apoptosis induction.
  • Antiviral Activity Assessment : Research on the antiviral properties highlighted that this compound effectively inhibited the replication of RNA viruses by interfering with RNA polymerase activity, showcasing its potential as a lead compound for antiviral drug development.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-7-fluoro-1-propan-2-ylbenzimidazole
Reactant of Route 2
Reactant of Route 2
2-Chloro-7-fluoro-1-propan-2-ylbenzimidazole

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